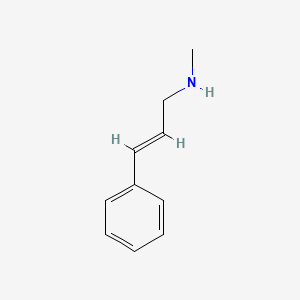

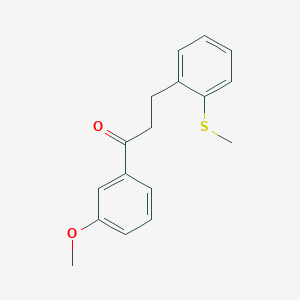

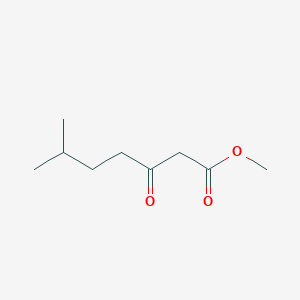

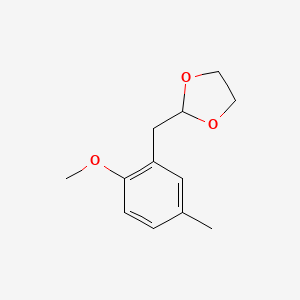

![molecular formula C10H12F3N B3022377 (R)-N-Methyl-1-[4-(trifluoromethyl)phenyl]ethylamine CAS No. 672906-72-8](/img/structure/B3022377.png)

(R)-N-Methyl-1-[4-(trifluoromethyl)phenyl]ethylamine

Overview

Description

“®-N-Methyl-1-[4-(trifluoromethyl)phenyl]ethylamine”, also known as R-tfmepa, is a chemical compound with the molecular formula C10H12F3N . It is a colorless liquid at room temperature and is commonly used as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Synthesis Analysis

The asymmetric reduction of 4-(trifluoromethyl)acetophenone to ®-1-[4-(trifluoromethyl)phenyl]ethanol was developed by recombinant Escherichia coli cells with excellent enantioselectivity . A polar organic solvent-aqueous medium was established to improve the efficacy due to the poor solubility of non-natural substrate in the conventional buffer medium . Under optimum conditions, the preparative-scale asymmetric reduction generated a 99.1% yield with >99.9% product enantiomeric excess (ee) in a 15% (v/v) isopropanol proportion, at 100 mM of 4-(trifluoromethyl)acetophenone within 3 hours .Scientific Research Applications

Pharmaceutical Intermediates

®-N-Methyl-1-[4-(trifluoromethyl)phenyl]ethylamine: serves as a crucial intermediate in pharmaceutical synthesis. Specifically, it contributes to the production of AD101 (SCH-350581) , a chemokine CCR5 antagonist widely used in the treatment of certain diseases . Its role in drug development underscores its significance in the pharmaceutical industry.

Asymmetric Synthesis

The compound has been investigated for its potential in asymmetric synthesis. For instance, researchers have developed a bioprocess using recombinant Escherichia coli cells to asymmetrically reduce 4-(trifluoromethyl)acetophenone to produce ®-1-[4-(trifluoromethyl)phenyl]ethanol . This process demonstrated excellent enantioselectivity and scalability, making it a promising method for chiral alcohol production .

Enantioselective Catalysis

Enantiopure alcohols are valuable building blocks for chiral pharmaceuticals. The compound’s enantioselective production via biological methods highlights its potential as a catalyst in various reactions .

Solubility Studies

Researchers have explored the solubility of this compound in different solvents. Notably, polar organic solvents, such as isopropanol, have been found to enhance substrate solubility and improve reaction efficiency .

Enzyme Engineering

Studies have investigated the active site of enzymes, such as ω-transaminase , to enhance their catalytic properties. Nonlinear fitting techniques have been employed to determine kinetic parameters, including the Michaelis−Menten constant (Km ) and maximum velocity (Vmax ) .

Safety and Hazards

“®-N-Methyl-1-[4-(trifluoromethyl)phenyl]ethylamine” is classified as a combustible liquid, and it may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing fumes, mist, spray, vapors, and to use only outdoors or in a well-ventilated area . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

Future Directions

Mechanism of Action

Target of Action

It’s known that the compound is a crucial intermediate for the production of ad101 (sch-350581), a chemokine ccr5 antagonist .

Mode of Action

As an intermediate in the synthesis of AD101, it’s likely that its mode of action is tied to the function of the final product, AD101, which inhibits the replication of HIV-1 by blocking its entry into cells .

Biochemical Pathways

Given its role as an intermediate in the production of a chemokine ccr5 antagonist, it may be involved in pathways related to immune response and viral infection .

Result of Action

As an intermediate in the production of AD101, its effects are likely manifested in the activity of the final product, which is known to inhibit the replication of HIV-1 .

properties

IUPAC Name |

(1R)-N-methyl-1-[4-(trifluoromethyl)phenyl]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N/c1-7(14-2)8-3-5-9(6-4-8)10(11,12)13/h3-7,14H,1-2H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJCYBPVJJPKIFJ-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(F)(F)F)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)C(F)(F)F)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201203855 | |

| Record name | (αR)-N,α-Dimethyl-4-(trifluoromethyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201203855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

672906-72-8 | |

| Record name | (αR)-N,α-Dimethyl-4-(trifluoromethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=672906-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR)-N,α-Dimethyl-4-(trifluoromethyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201203855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

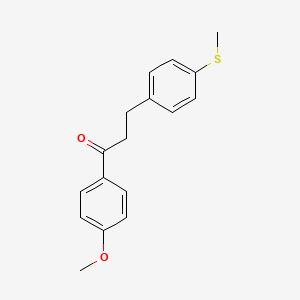

![Methyl 2-[1-(bromomethyl)cyclopropyl]acetate](/img/structure/B3022312.png)